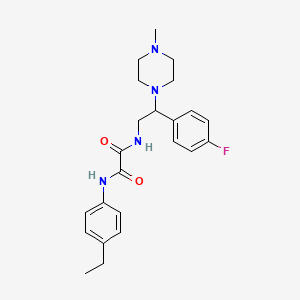![molecular formula C25H22N4O2S2 B2697807 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 392294-65-4](/img/structure/B2697807.png)
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a novel derivative synthesized with potential urease inhibitory activity. It belongs to the class of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides. Urease inhibitors play a crucial role in treating infections caused by Helicobacter pylori , a bacterium colonized in the human stomach that causes gastrointestinal infections. The inhibition of urease prevents the conversion of urea to ammonia, which is essential for the survival of H. pylori .
Synthesis Analysis
The overall yield is 71%, and the melting point ranges from 188°C to 190°C. The compound’s IR spectrum shows characteristic peaks at 3356, 3312, 3048, 2960, 1686, 1620, and 1608 cm^-1. The ^1H NMR spectrum reveals key resonances at 8.69 ppm (NH), 7.36 ppm (H3, H5), 7.31 ppm (NH2), 7.24 ppm (H2, H6), 4.28 ppm (CH2-phe), and 3.33 ppm (CH2). The ^13C NMR spectrum displays signals at 170.4, 167.5, 159.3, 159.2, 149.4, 138.5, 131.8, 129.5, 128.6, 42.3, 38.2, and 38.1 ppm. The mass spectrum shows a molecular ion peak at m/z 359.26 .
Molecular Structure Analysis
The molecular formula of the compound is C8H8N4O3S3. It consists of a 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide core with a phenylbenzamide substituent. The thiadiazole ring and the phenyl group contribute to its overall structure. The compound’s 3D arrangement and interactions with the urease enzyme active site are critical for its inhibitory activity .
Chemical Reactions Analysis
The compound’s synthesis involves amination, acetylation, and thioamide formation. These reactions are essential for introducing the functional groups necessary for urease inhibition. The compound’s chemical stability and reactivity are crucial factors in its biological activity .
Physical and Chemical Properties Analysis
科学的研究の応用
Antimicrobial and Antifungal Activities
Research has shown that sulfonamide derivatives, closely related to the chemical structure of interest, exhibit significant antimicrobial and antifungal activities. A study by Mastrolorenzo, Scozzafava, and Supuran (2000) reported that Ag(I) and Zn(II) complexes of aminobenzolamide derivatives displayed potent antifungal effects against several strains of Aspergillus and Candida spp. These compounds acted through a mechanism unrelated to inhibition of lanosterol-14-α-demethykase, suggesting a novel approach to targeting fungal infections (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Inhibition of Metalloenzymes
The inhibitory effect of sulfonamide derivatives on carbonic anhydrase isozymes has been extensively studied. Gokcen et al. (2016) synthesized novel sulfonamide derivatives that demonstrated activity against human carbonic anhydrase isozymes I and II. These enzymes play crucial roles in physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma and epilepsy (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antitubercular Agents
Another application involves the development of antitubercular agents. Karabanovich et al. (2016) identified 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-thiadiazoles as a new class of compounds with significant activity against Mycobacterium tuberculosis. These compounds showed promising in vitro activity and selectivity for mycobacterial strains over other bacteria or fungi, presenting a potential avenue for tuberculosis treatment (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).
作用機序
The compound inhibits urease, an enzyme responsible for converting urea to ammonia and carbon dioxide. By blocking this conversion, it raises the pH, which is detrimental to the survival of H. pylori . The compound likely interacts with the active site of the urease enzyme, preventing its catalytic function .
特性
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-16-7-6-10-21(17(16)2)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRMIOSAYPATEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2697728.png)
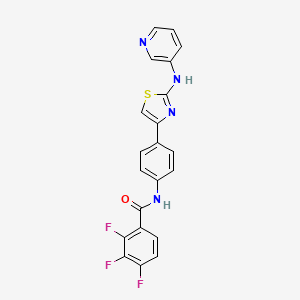
![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2697730.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697733.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2697734.png)
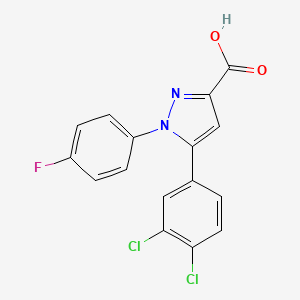
![5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2697737.png)
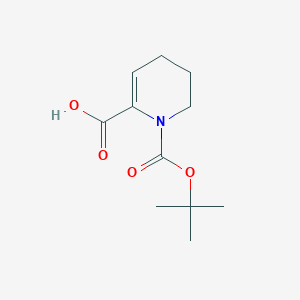
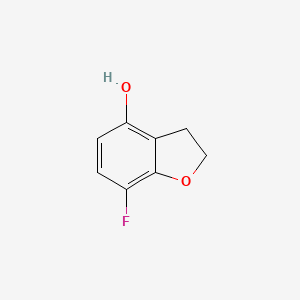

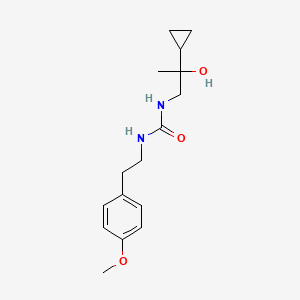
![4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2697743.png)
